N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide is a chemical compound with the molecular formula C10H12ClN5O2 It is known for its unique structure, which includes a triazinan ring and a nitramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide typically involves the reaction of 5-(4-chlorophenyl)-1,3,5-triazinan-2-amine with nitramide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitramide group.
Substitution: The triazinan ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions.
Industry: It is used in the development of agrochemicals, such as insecticides and fungicides.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide involves its interaction with specific molecular targets. The compound’s nitramide group is believed to play a crucial role in its biological activity by interacting with enzymes and disrupting their normal function. This interaction can inhibit the growth of certain pathogens, making it effective in antiviral and antifungal applications .
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylidene]nitramide: Similar structure but with an oxadiazole ring instead of a triazinan ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring and is known for its antiviral activity.
Uniqueness
N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide is unique due to its triazinan ring structure, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c10-7-1-3-8(4-2-7)14-5-11-9(12-6-14)13-15(16)17/h1-4H,5-6H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESMBZACCPRGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])NCN1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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